![molecular formula C19H17FN4O2S B7698465 N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide](/img/structure/B7698465.png)
N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide” is a chemical compound that belongs to the class of quinolinyl-pyrazoles . Quinolinyl-pyrazoles have been studied extensively due to their versatility in many significant fields and their distinctive interaction with bioassays and cells .
Synthesis Analysis
The synthesis of quinolinyl-pyrazoles involves new strategies designed by chemists . The corresponding acids undergo condensation and hydrolysis, followed by cyclization to yield pyrazoloquinolines . These pyrazoloquinolines are then substituted to yield the final compound .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with bonds formed between the C9a carbon and the N1 nitrogen, and between the N2 nitrogen and the C3 carbon .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include condensation, hydrolysis, and cyclization . These reactions yield pyrazoloquinolines, which are then substituted to produce the final compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.4±0.1 g/cm3, a molar refractivity of 115.4±0.5 cm3, and a polar surface area of 114 Å2 . It also has a molar volume of 301.0±7.0 cm3 and a surface tension of 56.0±7.0 dyne/cm .
作用机制
Mode of Action
Like other sulfonamide derivatives, it may interact with its targets through the sulfamoyl group .
Pharmacokinetics
Its molecular weight of 423.488 Da suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 Da generally have better absorption and distribution profiles.
实验室实验的优点和局限性
One of the advantages of N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide is its specificity for ERK1/2. This allows for more targeted inhibition of the MAPK pathway, which may lead to fewer off-target effects. However, one limitation of this compound is its poor solubility, which may limit its use in certain experimental settings.
未来方向
There are several potential future directions for the development of N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide. One area of interest is the use of this compound in combination with other cancer therapies, such as immune checkpoint inhibitors. Another area of interest is the development of more potent and soluble analogs of this compound. Finally, there is also interest in exploring the potential use of this compound in other disease settings, such as inflammatory diseases.
合成方法
N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide was synthesized using a multi-step process that involved the coupling of various intermediates. The synthesis began with the preparation of 1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinoline, which was then coupled with 4-fluorobenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate was then coupled with an amine derivative to form the final product, this compound.
科学研究应用
N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, pancreatic cancer, and non-small cell lung cancer. In addition, this compound has been shown to enhance the anti-tumor activity of other cancer therapies, such as immune checkpoint inhibitors.
属性
IUPAC Name |
N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c1-3-24-19-16(11-13-6-4-5-12(2)17(13)21-19)18(22-24)23-27(25,26)15-9-7-14(20)8-10-15/h4-11H,3H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNDXAMBUVVSHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NS(=O)(=O)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(E)-2-methyl-N'-(4-(methylthio)benzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/no-structure.png)
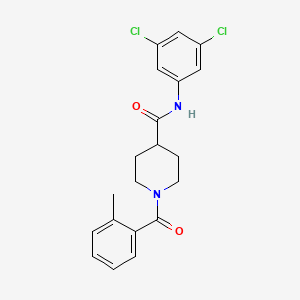

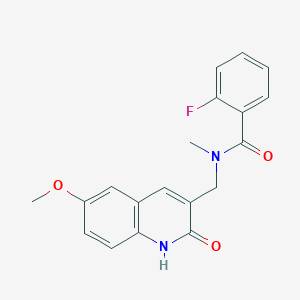
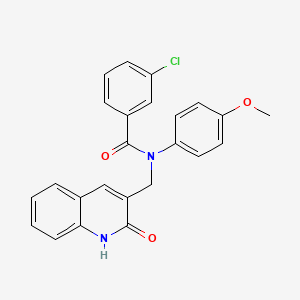
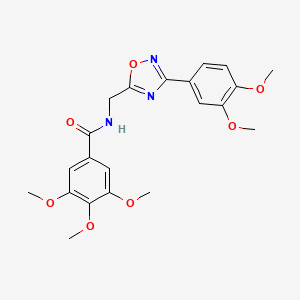
![N-(2-methoxy-5-{[(pyridin-4-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7698472.png)

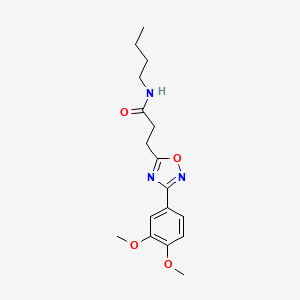
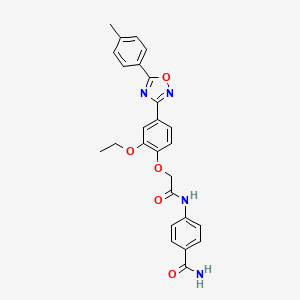
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7698487.png)